4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
Description
Properties
IUPAC Name |
4-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7(12)6(9)5-3-2-4-11(5)8(10)13/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJBFTWRJVSSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2CCCN2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 2-bromoacetyl derivatives under acidic or basic conditions.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and safety of the bromination and methylation steps.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity, particularly in the cyclization and bromination steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolo[1,2-c]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as building blocks in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions due to the presence of nitrogen atoms.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibitors: Potential inhibitors of enzymes like kinases, which are crucial in many biological pathways.
Medicine
Anticancer Agents: Research indicates potential anticancer properties, possibly through inhibition of specific cellular pathways.
Anti-inflammatory Agents: May reduce inflammation by interacting with specific molecular targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione involves its interaction with various molecular targets, such as:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for kinases involved in cell signaling pathways.
DNA Intercalation: The planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Agrochemical Pyrimidinedione Derivatives
| Compound Name | Core Structure | Substituents | Application |
|---|---|---|---|
| Bromacil | Pyrimidinedione | 5-Br, 6-Me, 3-(1-methylpropyl) | Herbicide |
| Target Compound | Pyrrolo-pyrimidine-dione | 4-Br, 2-Me, 6,7-dihydro | Research compound |
Key Differences :
- Bromine Position : Bromacil’s bromine at position 5 vs. position 4 in the target compound influences electronic properties and bioactivity.
- Ring Saturation : The 6,7-dihydro configuration in the target compound may enhance conformational flexibility compared to fully unsaturated pyrimidinediones .
Pharmacologically Active Pyrrolo-Pyrimidine Derivatives
N-substituted pyrrolo-pyrimidine-diones have been explored for pharmacological applications:
- 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione : This derivative features a methoxy group at position 4 and a methyl group at position 5. Its pharmacological activity (e.g., anticonvulsant or anti-inflammatory properties) contrasts with the target compound’s unexplored bioactivity .
- 4-Methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine : A structurally complex derivative with a piperazinylpropyl side chain, highlighting the role of substituent diversity in modulating drug-like properties .
Table 2: Pharmacological Pyrrolo-Pyrimidine Derivatives
| Compound Name | Substituents | Key Modifications |
|---|---|---|
| Target Compound | 4-Br, 2-Me, 6,7-dihydro | Bromine for electrophilic reactivity |
| 4-Methoxy derivative | 4-OMe, 6-Me | Methoxy for solubility/activity |
Key Differences :
Antibacterial Pyrido-Pyrimidine-Diones
The pyrido[1,2-c]pyrimidine-1,3-dione core, as seen in fluoroquinolone-like antibacterials, shares functional similarities but differs in ring fusion:
- 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione: Features a pyrido-pyrimidine core with multiple halogen and cyclopropyl substituents. Its synthesis emphasizes efficient ring-closing reactions (>90% yield) .
Key Differences :
- Core Structure: Pyrido (quinolone-like) vs. pyrrolo fusion in the target compound.
- Substituent Diversity : Antibacterial activity correlates with fluoro and cyclopropyl groups, absent in the target compound .
Biological Activity
4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C8H8BrN3O2
- Molecular Weight : 246.07 g/mol
- CAS Number : 1445993-87-2
The biological activity of this compound has been linked to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific tyrosine kinases involved in cancer progression. In vitro assays have shown promising results against several cancer cell lines.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
Biological Activity Data
The following table summarizes the biological activity of this compound based on recent research findings:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrrolo[1,2-c]pyrimidine derivatives, this compound showed significant cytotoxic effects against HepG2 cells. The compound induced cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action suggests a robust mechanism for inducing cancer cell death.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus revealed an MIC value of 3.12 µg/mL. Comparative analysis with standard antibiotics indicated that the compound could serve as a lead structure for developing new antimicrobial agents effective against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodology : Utilize a combination of stepwise alkylation and bromination reactions. For example, adapt the NaH-mediated alkylation method (as in , Method A) for introducing the methyl group, followed by bromination using NBS in anhydrous dichloromethane (similar to , Method B). Optimize reaction time, temperature, and stoichiometry via Design of Experiments (DoE) principles to maximize yield and purity. Use thin-layer chromatography (TLC) and HPLC for real-time monitoring .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Employ multi-nuclear NMR (¹H, ¹³C) to confirm substituent positions and ring saturation. Compare chemical shifts with analogous pyrrolo-pyrimidine derivatives (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine in ). Validate molecular weight via high-resolution mass spectrometry (HRMS) and cross-check with theoretical values (e.g., HRMS error < 0.005% as in ). Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. What stability challenges arise during storage or handling of this compound?
- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (30–80% RH). Monitor degradation via HPLC and identify byproducts using LC-MS. Store the compound in anhydrous, oxygen-free environments (e.g., argon-sealed vials) to mitigate bromine displacement or ring oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodology : Apply density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., bromine atom as a leaving group). Use reaction path search algorithms (e.g., ICReDD’s quantum chemical methods in ) to simulate transition states and activation energies. Validate predictions experimentally via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyrimidine analogs?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing bromine with chlorine or methyl with ethyl groups). Use kinase inhibition assays (e.g., ) to compare IC₅₀ values. Statistically analyze discrepancies via multivariate regression to isolate steric, electronic, or solubility effects .
Q. How can researchers design experiments to elucidate the compound’s reaction mechanism under catalytic conditions?
- Methodology : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated solvents) to identify rate-determining steps. Pair with in-situ FTIR or Raman spectroscopy to detect intermediates. For example, track bromine displacement in Pd-catalyzed reactions using time-resolved spectral data .
Q. What advanced statistical methods optimize reaction yields while minimizing byproduct formation?
- Methodology : Implement response surface methodology (RSM) within DoE frameworks () to model interactions between variables (e.g., catalyst loading, solvent polarity). Use pareto-front analysis to balance yield and purity. Validate models with confirmation runs and apply machine learning for predictive scaling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
